molecular formula C11H12Cl3NO2 B2469936 Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride CAS No. 851784-90-2

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride

Cat. No.: B2469936
CAS No.: 851784-90-2
M. Wt: 296.57
InChI Key: NUFSWKLOQQPTFM-UHFFFAOYSA-N
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Description

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride is a chemical compound with the molecular formula C11H11Cl2NO2.HCl and a molecular weight of 296.58 g/mol. This compound is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride typically involves multiple steps, starting with the appropriate isoquinoline precursor. The process may include chlorination, reduction, and esterification reactions under controlled conditions to achieve the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The production process is optimized to minimize waste and maximize yield, adhering to stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced isoquinoline derivatives.

  • Substitution: Generation of various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.

Biology: Research in biology has explored the biological activity of this compound, investigating its potential as a lead compound for drug development.

Medicine: In medicine, Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride is studied for its therapeutic potential, particularly in the treatment of neurological disorders and pain management.

Industry: The compound is used in the chemical industry for the synthesis of various fine chemicals and intermediates, contributing to the development of new materials and products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may modulate neurotransmitter systems, inhibit enzymes, or bind to receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

  • Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Uniqueness: Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride is unique in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2.ClH/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13;/h4,14H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFSWKLOQQPTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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